(1R,3R)-3-Acetyl-2,2-dimethylcyclopropane-1-carboxylic acid

Description

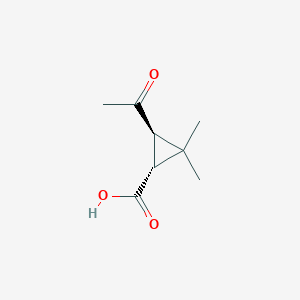

(1R,3R)-3-Acetyl-2,2-dimethylcyclopropane-1-carboxylic acid is a chiral cyclopropane derivative characterized by a carboxylic acid group at position 1, an acetyl group (COCH₃) at position 3, and two methyl substituents at position 2 of the cyclopropane ring.

Properties

IUPAC Name |

(1R,3R)-3-acetyl-2,2-dimethylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c1-4(9)5-6(7(10)11)8(5,2)3/h5-6H,1-3H3,(H,10,11)/t5-,6+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBIPVNZNXKVLTL-RITPCOANSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1C(C1(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@@H]1[C@H](C1(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3R)-3-Acetyl-2,2-dimethylcyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors. One common method is the reaction of 2,2-dimethylcyclopropane-1-carboxylic acid with acetyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(1R,3R)-3-Acetyl-2,2-dimethylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The acetyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acid derivatives.

Reduction: Formation of alcohols.

Substitution: Formation of substituted cyclopropane derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1R,3R)-3-Acetyl-2,2-dimethylcyclopropane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its strained ring system makes it a valuable intermediate in the synthesis of natural products and pharmaceuticals.

Biology

In biological research, this compound can be used to study enzyme-catalyzed reactions involving cyclopropane derivatives. Its chiral nature allows for investigations into stereoselective processes.

Medicine

In medicine, derivatives of this compound may exhibit biological activity, making it a potential lead compound for drug development. Its unique structure can be exploited to design molecules with specific pharmacological properties.

Industry

In the industrial sector, this compound can be used in the production of agrochemicals and materials science applications. Its reactivity and functional groups make it suitable for various chemical transformations.

Mechanism of Action

The mechanism of action of (1R,3R)-3-Acetyl-2,2-dimethylcyclopropane-1-carboxylic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds and ionic interactions, while the acetyl group can participate in nucleophilic attacks. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Cyclopropane Carboxylic Acid Derivatives

Structural and Functional Group Variations

The table below highlights key structural and functional differences between the target compound and related cyclopropane derivatives:

*Molecular formula inferred based on structural analysis.

Key Observations:

Substituent Effects :

- The acetyl group in the target compound introduces a polar ketone moiety, contrasting with halogenated vinyl groups (e.g., Cl₂ in DCCA, Br₂ in Br₂CA) that enhance electronegativity and metabolic stability. Acetylated derivatives may exhibit greater solubility in organic solvents compared to halogenated analogs, which are more lipophilic .

- Butadienyl substituents (as in ) enable conjugation reactions critical for insecticidal activity, whereas acetyl groups may serve as sites for hydrolysis or further derivatization .

Stereochemical Influence :

- The (1R,3R) configuration is shared with synthetic intermediates like the butadienyl derivative () and deltamethrin precursors (). This stereochemistry likely governs enzymatic interactions in metabolic or synthetic pathways .

- In contrast, cis-DCCA and trans-DCCA () demonstrate how stereochemistry affects biomarker specificity; trans-DCCA is a metabolite of permethrin, while cis-DCCA arises from cypermethrin .

Physicochemical and Toxicological Profiles

- Solubility and Reactivity :

Acetylated cyclopropanes are expected to exhibit moderate polarity, balancing solubility in both aqueous and organic phases. In contrast, halogenated derivatives like DCCA and Br₂CA are more hydrophobic, facilitating accumulation in lipid-rich tissues . - Toxicokinetics: DCCA and Br₂CA are associated with endocrine-disrupting effects in humans (), whereas the acetyl group may alter toxicity profiles by reducing halogen-mediated bioaccumulation. No direct toxicity data exist for the target compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.